molecular formula C11H18N2O3S B14702177 4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester CAS No. 24146-48-3

4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester

Cat. No.: B14702177
CAS No.: 24146-48-3
M. Wt: 258.34 g/mol
InChI Key: OINSPNPXJNFQDV-NTMALXAHSA-N
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Description

4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester is a complex organic compound with a unique structure that includes a thiazolidinylidene ring. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester typically involves the reaction of dimethylamine with a suitable precursor that contains the thiazolidinylidene moiety. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The raw materials are sourced from reliable suppliers, and the production process is designed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino-2-oxobutyric acid ethyl ester
  • 4-Dimethylamino-2-oxobut-3-enoic acid ethyl ester
  • Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

Uniqueness

4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester is unique due to its thiazolidinylidene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications .

Properties

CAS No.

24146-48-3

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

ethyl (2Z)-4-(dimethylamino)-2-(4-oxo-1,3-thiazolidin-2-ylidene)butanoate

InChI

InChI=1S/C11H18N2O3S/c1-4-16-11(15)8(5-6-13(2)3)10-12-9(14)7-17-10/h4-7H2,1-3H3,(H,12,14)/b10-8-

InChI Key

OINSPNPXJNFQDV-NTMALXAHSA-N

Isomeric SMILES

CCOC(=O)/C(=C\1/NC(=O)CS1)/CCN(C)C

Canonical SMILES

CCOC(=O)C(=C1NC(=O)CS1)CCN(C)C

Origin of Product

United States

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